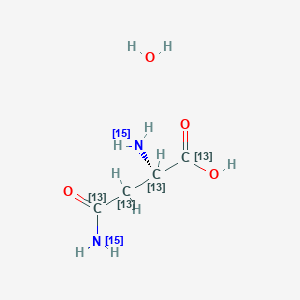
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride is a synthetic compound that belongs to the class of imidazole-containing heterocycles. Imidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications. This compound is of particular interest due to its potential pharmacological properties and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Attachment of the Imidazole Ring: The imidazole ring is then attached to the carbazole moiety through a nucleophilic substitution reaction, where the imidazole nitrogen attacks a suitable electrophile on the carbazole ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
化学反应分析
Types of Reactions
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride is unique due to its specific structure, which combines the imidazole ring with a carbazole moiety, providing a distinct set of biological activities and potential therapeutic applications .
属性
CAS 编号 |
99614-04-7 |
|---|---|
分子式 |
C17H18ClN3O |
分子量 |
315.8 g/mol |
IUPAC 名称 |
3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20;/h2-5,8-9,11-12H,6-7,10H2,1H3;1H |
InChI 键 |
ZWZTWEXCTIJPEK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)












